POLY(2-CHLOROETHYLSILSESQUIOXANE)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

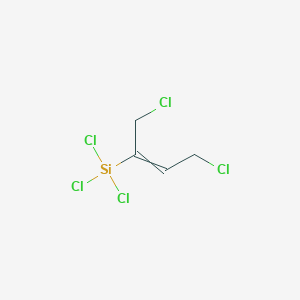

POLY(2-CHLOROETHYLSILSESQUIOXANE) is a type of silicone resin . It belongs to the family of silsesquioxanes, which are inorganic-organic systems composed of a well-defined Si-O-Si core with organic moieties .

Synthesis Analysis

The synthesis of silsesquioxane-based systems like POLY(2-CHLOROETHYLSILSESQUIOXANE) involves stoichiometric and predominantly catalytic methods . These systems can be prepared by the polymerization of 2-substituted-2-oxazoline monomers . A preferred silsesquioxane polymer is the polymeric reaction product obtained from β-chloroethyltrichlorosilane .Molecular Structure Analysis

The structure of silsesquioxanes like POLY(2-CHLOROETHYLSILSESQUIOXANE) is diverse and can involve amorphous compounds, ladder structures, open cages, and polyhedral oligomeric silsesquioxane (POSS) molecules . The structure morphology depends strongly on the applied reaction conditions .Physical and Chemical Properties Analysis

POLY(2-CHLOROETHYLSILSESQUIOXANE) is a liquid mixture . Its physical and chemical properties can be influenced by the concentration, structure of the mineral core, and type of organic groups .Safety and Hazards

将来の方向性

Silsesquioxane-based systems like POLY(2-CHLOROETHYLSILSESQUIOXANE) have potential applications in the construction of organic-inorganic hybrid materials . They are considered promising for the development of organic optoelectronic materials . The future research direction could focus on exploring efficient synthetic pathways leading to the formation of nanocomposite materials based on silsesquioxane systems that contain organic chromophores of complex nature .

特性

CAS番号 |

188969-12-2 |

|---|---|

分子式 |

C8 H10 N6 |

分子量 |

0 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Benzoyl-1,2,4-triazolo[4,3-a]pyridine](/img/structure/B1171716.png)